2,2-diphenyl-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide
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Overview
Description
2,2-diphenyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide is an organic compound with the molecular formula C21H19N3O and a molecular weight of 329.4 g/mol. This compound is known for its unique structure, which includes a pyridine ring and a hydrazide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide typically involves the reaction of cyanoacetylhydrazine with 3-acetylpyridine in a solvent such as 1,4-dioxane. The reaction mixture is heated under reflux for a specified period, usually around 2 hours, and then poured onto an ice/water mixture to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazides.
Scientific Research Applications
2,2-diphenyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide
- 2,2-diphenyl-N’-[1-(2-pyridinyl)ethylidene]acetohydrazide
Uniqueness
2,2-diphenyl-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide stands out due to its unique combination of a pyridine ring and a hydrazide group. This structure imparts specific chemical and biological properties that make it valuable for various research applications .
Properties
Molecular Formula |
C21H19N3O |
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Molecular Weight |
329.4g/mol |
IUPAC Name |
2,2-diphenyl-N-[(Z)-1-pyridin-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C21H19N3O/c1-16(19-14-8-9-15-22-19)23-24-21(25)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,1H3,(H,24,25)/b23-16- |
InChI Key |
UBQWKZBWKZJBQL-KQWNVCNZSA-N |
SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=N3 |
Isomeric SMILES |
C/C(=N/NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=N3 |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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